molecular formula C34H32N6O3 B11594527 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11594527
M. Wt: 572.7 g/mol
InChI Key: SIHCFOWGAZVRBA-NCELDCMTSA-N
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Description

1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines elements of indazole, pyrrolo[3,4-d][1,2,3]triazole, and benzylidene moieties, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Benzylidene Substitution: The benzylidene group is introduced via a condensation reaction between the indazole derivative and benzaldehyde in the presence of a suitable catalyst.

    Pyrrolo[3,4-d][1,2,3]triazole Formation: The pyrrolo[3,4-d][1,2,3]triazole ring is constructed through a cycloaddition reaction involving azides and alkynes, often facilitated by copper(I) catalysts.

    Final Coupling: The final compound is obtained by coupling the intermediate products through esterification or amidation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides, hydroxyls, or amines are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features and biological activity.

    Pharmacology: Studies focus on its interaction with specific molecular targets, such as enzymes and receptors, to understand its therapeutic potential and mechanism of action.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biology: Research explores its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

Mechanism of Action

The mechanism of action of 1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes, leading to the inhibition of their catalytic activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can be compared with similar compounds based on its structural features and biological activity. Similar compounds include:

    Indazole Derivatives: Compounds with an indazole core, such as 1-phenyl-2-(1H-indazol-3-yl)ethanone, which may exhibit similar biological activities.

    Pyrrolo[3,4-d][1,2,3]triazole Derivatives: Compounds with a pyrrolo[3,4-d][1,2,3]triazole ring, such as 1-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione, which may share similar chemical reactivity.

    Benzylidene Compounds: Compounds with a benzylidene group, such as (E)-1-benzylidene-2-phenylhydrazine, which may have comparable synthetic routes and reaction conditions.

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C34H32N6O3

Molecular Weight

572.7 g/mol

IUPAC Name

3-[2-[(7E)-7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C34H32N6O3/c1-21-11-9-12-22(2)30(21)39-33(42)29-32(34(39)43)38(37-35-29)20-27(41)40-31(24-15-7-4-8-16-24)26-18-10-17-25(28(26)36-40)19-23-13-5-3-6-14-23/h3-9,11-16,19,26,29,31-32H,10,17-18,20H2,1-2H3/b25-19+

InChI Key

SIHCFOWGAZVRBA-NCELDCMTSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=CC=C6)/C5=N4)C7=CC=CC=C7

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=CC=C6)C5=N4)C7=CC=CC=C7

Origin of Product

United States

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